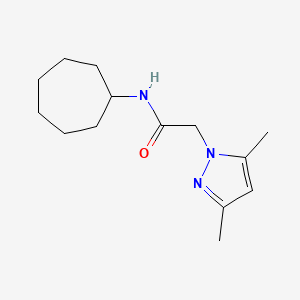
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as ADBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and exhibits high thermal stability.
Wirkmechanismus
The mechanism of action of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the disruption of cellular membranes. N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to interact with the lipid bilayer of cell membranes, leading to the disruption of membrane integrity and subsequent cell death.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit low toxicity in both in vitro and in vivo studies. In addition, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit low cytotoxicity towards normal human cells, making it a potential candidate for use in anticancer therapy. N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exhibits high thermal stability, making it suitable for use in high-temperature reactions. In addition, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is soluble in organic solvents, making it easy to handle and manipulate. However, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is relatively expensive and has limited availability, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is the investigation of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide as a potential candidate for use in the treatment of bacterial infections. Another potential direction is the development of new synthetic routes for the production of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, which may lead to increased availability and reduced cost. Additionally, the investigation of the mechanism of action of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide may lead to the development of new drugs with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction between 1-adamantylamine and 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide as a white crystalline solid with a yield of approximately 80%.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit strong antimicrobial activity against various plant pathogens, making it a potential candidate for use as a pesticide. In medicine, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11-3-12(2)20(19-11)10-16(21)18-17-7-13-4-14(8-17)6-15(5-13)9-17/h3,13-15H,4-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYGZREZZVYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)
![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)


![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)



